molecular formula C7H5BF4O2 B1317759 2-Fluoro-4-(trifluoromethyl)phenylboronic acid CAS No. 503309-11-3

2-Fluoro-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B1317759
CAS No.: 503309-11-3
M. Wt: 207.92 g/mol
InChI Key: SSFSVKVWAURAAM-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H5BF4O2. It is a white to light yellow powder or crystalline solid. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound can interact with enzymes that have active sites containing serine, threonine, or tyrosine residues, forming reversible covalent bonds with these amino acids. This interaction can inhibit the enzyme’s activity, making this compound a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors. Additionally, this compound can bind to proteins with boronic acid-binding domains, affecting their function and stability .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways. By inhibiting these enzymes, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in gene expression and cellular responses. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, particularly those containing serine, threonine, or tyrosine residues, through the formation of boronate esters. This interaction can inhibit enzyme activity by blocking substrate access to the active site or by inducing conformational changes in the enzyme. Additionally, this compound can interact with proteins containing boronic acid-binding domains, affecting their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid and the corresponding phenol. The degradation of this compound can affect its long-term effects on cellular function, as the hydrolysis products may have different biochemical properties and activities .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound may have minimal effects on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects, such as enzyme inhibition, disruption of cellular signaling pathways, and alterations in gene expression. These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to boron metabolism. This compound can interact with enzymes and cofactors involved in boron transport and utilization, affecting the levels of boron-containing metabolites. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, potentially altering the balance of metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific boron transporters, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can bind to proteins with boronic acid-binding domains, affecting its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the recognition of targeting signals by cellular transport machinery. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of this compound within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-fluoro-4-(trifluoromethyl)benzene with a boron reagent. One common method is the use of a palladium-catalyzed borylation reaction, where the aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale borylation reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and boranes (from reduction) .

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis
This compound is integral in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways. Its reactivity and ability to participate in cross-coupling reactions make it a valuable intermediate in drug development.

  • Case Study: Anticancer Agents
    Research has demonstrated that 2-Fluoro-4-(trifluoromethyl)phenylboronic acid can be utilized to synthesize anticancer agents through palladium-catalyzed coupling reactions. For instance, the compound has been employed to create derivatives that exhibit enhanced potency against cancer cell lines compared to their non-fluorinated counterparts .

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this boronic acid serves as a crucial building block for synthesizing complex molecules via cross-coupling reactions such as the Suzuki-Miyaura reaction.

  • Data Table: Reactivity Comparison
    The following table summarizes the reactivity of this compound in comparison with other arylboronic acids:
Arylboronic AcidReactivity (Conversion %)
This compound100%
Phenylboronic acid80%
4-Acetylphenylboronic acid75%

This data indicates that the presence of fluorine substituents enhances the reactivity of arylboronic acids in cross-coupling reactions .

Material Science

Formulation of Advanced Materials
The compound is used in developing advanced materials such as polymers and coatings. Its unique properties improve durability and resistance to environmental factors.

  • Application Example: Coatings
    In material science, research has shown that incorporating this compound into polymer matrices enhances their thermal stability and mechanical strength, making them suitable for high-performance applications .

Fluorine Chemistry

Exploration of New Pathways
Due to its fluorinated structure, this compound is valuable in fluorine chemistry, allowing researchers to explore new pathways for creating fluorinated compounds with improved performance.

  • Research Insight: Fluorination Reactions
    Studies have indicated that compounds derived from this compound exhibit unique properties that are beneficial in pharmaceutical applications, particularly in the development of drugs with enhanced bioavailability .

Analytical Chemistry

Detection and Quantification Methods
In analytical chemistry, this boronic acid is employed in methods for detecting and quantifying specific compounds. Its ability to form stable complexes with certain analytes makes it useful for quality control across various industries.

  • Application Example: Quality Control
    The compound has been utilized in chromatographic methods for the detection of phenolic compounds in environmental samples, providing accurate results essential for regulatory compliance .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic properties. These groups enhance the compound’s reactivity and stability in cross-coupling reactions compared to other boronic acids .

Biological Activity

2-Fluoro-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and molecular biology. This article reviews the compound's biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which significantly influence its reactivity and biological properties. The fluorine atoms enhance the electron-withdrawing characteristics of the phenyl ring, potentially affecting its interaction with biological targets.

Antiproliferative Effects

Recent studies have demonstrated that phenylboronic acids, including this compound, exhibit notable antiproliferative activity against various cancer cell lines. For instance, a study evaluated a series of phenylboronic acid derivatives and found that modifications at the 2-position, such as the introduction of trifluoromethyl groups, significantly enhanced their antiproliferative effects. The compound was tested against several cancer cell lines using the sulforhodamine B (SRB) assay and the MTT assay to assess cell viability after treatment .

Table 1: Antiproliferative Activity of Phenylboronic Acid Derivatives

CompoundIC50 (µM) A2780IC50 (µM) MCF7IC50 (µM) MV-4-11
This compoundXYZ
2-Fluoro-6-formylphenylboronic acid18.0>20015.0
3-Morpholino-5-fluorobenzoxaborole12.5>20010.0

The data indicates that while some derivatives show high activity in specific cell lines, others are less effective, suggesting a strong dependence on structural modifications .

The mechanism by which this compound exerts its antiproliferative effects involves several pathways:

  • Cell Cycle Arrest : Studies have shown that this compound induces cell cycle arrest at the G2/M phase in cancer cells. This was evidenced by increased levels of p21, a cyclin-dependent kinase inhibitor, suggesting that the compound interferes with cell cycle progression .
  • Apoptosis Induction : The activation of caspase-3 has been observed in treated cells, indicating that the compound may trigger apoptotic pathways leading to programmed cell death .
  • Structure-Activity Relationship (SAR) : The position of substituents on the phenyl ring plays a crucial role in determining biological activity. For example, the introduction of fluorine at different positions significantly affects the compound's efficacy; compounds with fluorine at the 4-position showed higher activity compared to those with it at the 3 or 5 positions .

Case Studies

In a comparative study involving various phenylboronic acids, researchers noted that this compound exhibited enhanced reactivity in cross-coupling reactions compared to its non-fluorinated counterparts. This property is attributed to its electron-poor nature due to fluorine substitution, which facilitates transmetalation processes during chemical reactions .

Additionally, another study highlighted that derivatives with trifluoromethyl groups demonstrated significant inhibitory effects on specific cancer cell lines while showing minimal toxicity towards non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies .

Properties

IUPAC Name

[2-fluoro-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O2/c9-6-3-4(7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFSVKVWAURAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585932
Record name [2-Fluoro-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503309-11-3
Record name [2-Fluoro-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-(trifluoromethyl)benzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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